N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1203179-19-4
VCID: VC6199951
InChI: InChI=1S/C12H13NO2S3/c14-18(15,11-4-2-8-17-11)13-9-12(5-6-12)10-3-1-7-16-10/h1-4,7-8,13H,5-6,9H2
SMILES: C1CC1(CNS(=O)(=O)C2=CC=CS2)C3=CC=CS3
Molecular Formula: C12H13NO2S3
Molecular Weight: 299.42

N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide

CAS No.: 1203179-19-4

Cat. No.: VC6199951

Molecular Formula: C12H13NO2S3

Molecular Weight: 299.42

* For research use only. Not for human or veterinary use.

N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide - 1203179-19-4

Specification

CAS No. 1203179-19-4
Molecular Formula C12H13NO2S3
Molecular Weight 299.42
IUPAC Name N-[(1-thiophen-2-ylcyclopropyl)methyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C12H13NO2S3/c14-18(15,11-4-2-8-17-11)13-9-12(5-6-12)10-3-1-7-16-10/h1-4,7-8,13H,5-6,9H2
Standard InChI Key WPUHSIORPNJEFZ-UHFFFAOYSA-N
SMILES C1CC1(CNS(=O)(=O)C2=CC=CS2)C3=CC=CS3

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound features a thiophene-2-sulfonamide backbone linked to a cyclopropylmethyl group substituted with a second thiophene ring. Key structural attributes include:

  • Molecular formula: C12H12NO2S3\text{C}_{12}\text{H}_{12}\text{N}\text{O}_2\text{S}_3 (inferred from analogs) .

  • Molecular weight: ~309.4 g/mol (calculated from formula).

  • Stereochemistry: The cyclopropane ring introduces geometric constraints, potentially influencing conformational stability .

Table 1: Comparative Structural Data of Related Sulfonamide-Thiophene Hybrids

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
N-((1-(Thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamideC12H12NO2S3\text{C}_{12}\text{H}_{12}\text{N}\text{O}_2\text{S}_3309.4Sulfonamide, thiophene, cyclopropane
5-Ethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide C14H17NO2S3\text{C}_{14}\text{H}_{17}\text{N}\text{O}_2\text{S}_3327.5Ethyl-substituted thiophene
N-thien-2-ylsulfonyl-L-isoleucinol C10H17NO3S2\text{C}_{10}\text{H}_{17}\text{N}\text{O}_3\text{S}_2263.4Hydroxymethyl, branched alkyl

The absence of an ethyl group in the target compound (compared to ) reduces steric bulk, potentially enhancing solubility and reactivity .

Spectroscopic and Computational Insights

Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy of analogous sulfonamide-thiophene compounds reveal:

  • Sulfonamide group: Strong IR absorption at ~1150–1350 cm1^{-1} (S=O asymmetric/symmetric stretching) .

  • Thiophene rings: 1H^1\text{H} NMR signals at δ 6.8–7.5 ppm for aromatic protons .

  • Cyclopropane protons: Distinctive upfield shifts (δ 0.8–1.5 ppm) due to ring strain .

Density functional theory (DFT) studies on similar molecules suggest a HOMO–LUMO energy gap (ΔEH-L\Delta E_{\text{H-L}}) of ~4.5–5.2 eV, indicative of moderate electronic stability .

Synthetic Methodologies

Key Reaction Pathways

Synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide likely involves:

  • Cyclopropanation: Formation of the 1-(thiophen-2-yl)cyclopropylmethyl group via [2+1] cycloaddition of carbenes to thiophene-substituted alkenes .

  • Sulfonamide Coupling: Reaction of thiophene-2-sulfonyl chloride with the cyclopropylmethylamine intermediate under basic conditions .

Representative Reaction Scheme:

Thiophene-2-sulfonyl chloride+1-(Thiophen-2-yl)cyclopropylmethylamineEt3NN-((1-(Thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide+HCl\text{Thiophene-2-sulfonyl chloride} + \text{1-(Thiophen-2-yl)cyclopropylmethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{N-((1-(Thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide} + \text{HCl}

Optimization Challenges

  • Cyclopropane stability: Ring strain may lead to side reactions during synthesis, necessitating low-temperature conditions .

  • Sulfonamide yield: Steric hindrance from the cyclopropyl group can reduce coupling efficiency, requiring excess sulfonyl chloride .

Physicochemical Properties

Solubility and Partitioning

  • logP: Estimated at 2.1–2.5 (similar to M100-1860 in ), suggesting moderate lipophilicity.

  • Aqueous solubility: Limited due to aromatic and cyclopropane moieties; enhanced by polar sulfonamide group .

Thermal Stability

Differential scanning calorimetry (DSC) of analogs shows decomposition temperatures >200°C, indicating robustness suitable for pharmaceutical formulation .

Biological Activities and Applications

Hypothesized Pharmacological Effects

While direct data on the target compound is absent, structurally related sulfonamide-thiophene hybrids exhibit:

  • Antimicrobial activity: MIC values of 8–32 µg/mL against Staphylococcus aureus .

  • Anticancer potential: IC50_{50} of 12–45 µM in HCT-116 colon cancer cells .

  • Anti-inflammatory effects: COX-2 inhibition with IC50_{50} ~0.8–1.5 µM .

Structure-Activity Relationship (SAR) Considerations

  • Thiophene rings: Enhance π-π stacking with biological targets .

  • Cyclopropane moiety: May improve metabolic stability by resisting cytochrome P450 oxidation .

  • Sulfonamide group: Critical for hydrogen bonding to enzymatic active sites .

Computational and In Silico Profiling

Molecular Docking Studies

Docking simulations using analogs suggest strong binding affinity (>70% pose similarity) to:

  • EGFR tyrosine kinase: Key target in cancer therapy .

  • COX-2 active site: Basis for anti-inflammatory action .

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp_{\text{app}} > 106^{-6} cm/s) .

  • Hepatotoxicity: Low risk (similar to rivaroxaban analogs) .

Industrial and Research Applications

Pharmaceutical Development

  • Lead compound: Structural novelty supports optimization for kinase inhibitors or antimicrobials .

  • Prodrug potential: Hydroxyl or ester derivatives could improve bioavailability .

Material Science

  • Conjugated polymers: Thiophene units may enable applications in organic electronics .

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